molecular formula C11H19NO4 B2875861 rac-(1R,2S)-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutane-1-carboxylicacid,cis CAS No. 1281861-01-5

rac-(1R,2S)-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutane-1-carboxylicacid,cis

Cat. No.: B2875861
CAS No.: 1281861-01-5
M. Wt: 229.276
InChI Key: GXDXGJPVXCCWKQ-YUMQZZPRSA-N
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Description

rac-(1R,2S)-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutane-1-carboxylicacid,cis is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a cyclobutane ring with specific stereochemistry, makes it an interesting subject for research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2S)-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutane-1-carboxylicacid,cis typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available cyclobutane derivatives.

    Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions.

    Formation of the Cyclobutane Ring: The cyclobutane ring is formed through a series of cyclization reactions under controlled conditions.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via oxidation reactions.

    Deprotection: The Boc group is removed to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2S)-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutane-1-carboxylicacid,cis undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the carboxylic acid group.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, rac-(1R,2S)-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutane-1-carboxylicacid,cis is used as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and protein folding due to its unique structure.

Medicine

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of rac-(1R,2S)-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutane-1-carboxylicacid,cis involves its interaction with specific molecular targets. The compound’s chiral centers allow it to bind selectively to enzymes and receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets rac-(1R,2S)-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutane-1-carboxylicacid,cis apart is its cyclobutane ring with specific stereochemistry, making it a valuable compound for stereoselective synthesis and research.

Properties

IUPAC Name

(1S,2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-7-4-5-8(7)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDXGJPVXCCWKQ-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CC[C@@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1281861-01-5
Record name rac-(1R,2S)-2-({[(tert-butoxy)carbonyl]amino}methyl)cyclobutane-1-carboxylic acid
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